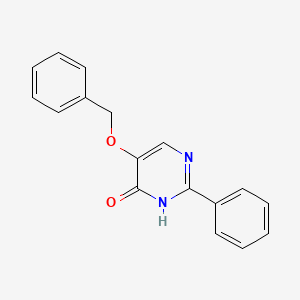
3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide is a complex organic compound that features a pyridine ring, an imidazole ring, and a carboxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening and process optimization techniques ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine derivatives: Compounds like 2,6-dimethylpyridine and 4-phenylpyridine share structural similarities with 3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide.
Imidazole derivatives: Compounds such as 2-phenylimidazole and 4-carboxyimidazole are structurally related
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both pyridine and imidazole rings, along with the carboxymethyl group, allows for diverse interactions with molecular targets and enables its use in various applications .
Eigenschaften
CAS-Nummer |
87752-81-6 |
|---|---|
Molekularformel |
C16H13N3O3 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
2-[4-(1-oxidopyridin-1-ium-3-yl)-5-phenyl-1H-imidazol-2-yl]acetic acid |
InChI |
InChI=1S/C16H13N3O3/c20-14(21)9-13-17-15(11-5-2-1-3-6-11)16(18-13)12-7-4-8-19(22)10-12/h1-8,10H,9H2,(H,17,18)(H,20,21) |
InChI-Schlüssel |
NRWYAWNPMSMMQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)CC(=O)O)C3=C[N+](=CC=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


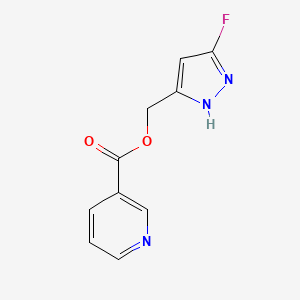
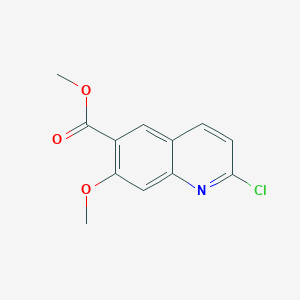


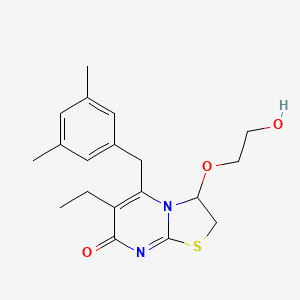
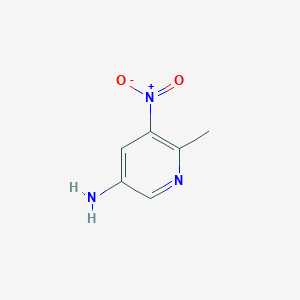

![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
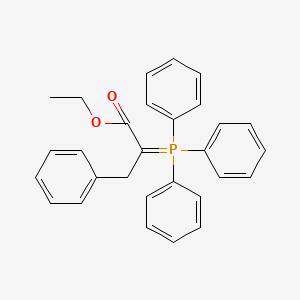
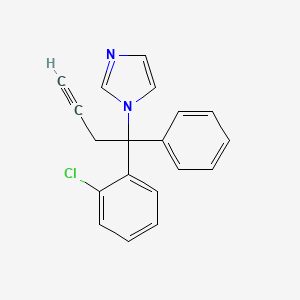
![2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B12923265.png)
